molecular formula C10H9F3 B1391384 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene CAS No. 1204295-86-2

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene

Cat. No.: B1391384
CAS No.: 1204295-86-2
M. Wt: 186.17 g/mol
InChI Key: ANDRDMBZTIJWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene is an organic compound characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of difluorocarbene reagents, which react with cyclopropyl precursors under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts, such as palladium or nickel, can facilitate the efficient transfer of difluoromethyl groups to the cyclopropyl precursor .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-4-fluorobenzene
  • 1-(Cyclopropyldifluoromethyl)-4-chlorobenzene
  • 1-(Cyclopropyldifluoromethyl)-4-bromobenzene

Uniqueness: 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene is unique due to the presence of both a difluoromethyl group and a fluorobenzene ring, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the fluorobenzene ring contributes to its reactivity and potential biological activity .

Properties

IUPAC Name

1-[cyclopropyl(difluoro)methyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c11-9-5-3-8(4-6-9)10(12,13)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDRDMBZTIJWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene
Reactant of Route 2
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene
Reactant of Route 3
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene
Reactant of Route 4
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene
Reactant of Route 5
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene
Reactant of Route 6
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene

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